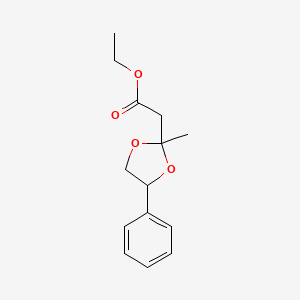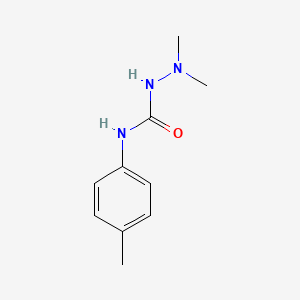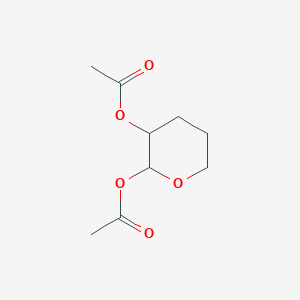
1,2,3,5-Tetrabromobenzene
Übersicht
Beschreibung
1,2,3,5-Tetrabrombenzol ist eine organische Verbindung mit der Summenformel C6H2Br4. Es ist ein bromiertes Derivat von Benzol, gekennzeichnet durch das Vorhandensein von vier Bromatomen, die am Benzolring gebunden sind. Diese Verbindung ist bei Raumtemperatur ein weißer Feststoff und bekannt für ihre hohe Dichte und ihren Schmelzpunkt.
Herstellungsmethoden
1,2,3,5-Tetrabrombenzol kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Bromierung von Benzol unter Verwendung von Brom in Gegenwart eines Katalysators wie Eisen(III)-bromid (FeBr3). Die Reaktion findet typischerweise in einem verschlossenen Rohr bei erhöhten Temperaturen statt. Eine andere Methode beinhaltet die Verwendung von Chloroform oder Tetrachlormethan als Lösungsmittel, wodurch 1,2,3,5-Tetrabrombenzol in hoher Reinheit erhalten wird .
Chemische Reaktionsanalyse
1,2,3,5-Tetrabrombenzol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Bromatome durch andere Nukleophile ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl diese Reaktionen weniger häufig sind.
Kupplungsreaktionen: Es kann in Kupplungsreaktionen verwendet werden, um komplexere aromatische Verbindungen zu bilden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Butyllithium, Kaliumcarbonat und verschiedene Palladiumkatalysatoren. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind substituierte Benzolderivate und komplexe aromatische Systeme .
Wissenschaftliche Forschungsanwendungen
1,2,3,5-Tetrabrombenzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie und Medizin: Obwohl seine direkten Anwendungen in Biologie und Medizin begrenzt sind, werden seine Derivate oft auf potenzielle biologische Aktivitäten untersucht.
Wirkmechanismus
Der Wirkmechanismus von 1,2,3,5-Tetrabrombenzol beinhaltet hauptsächlich seine Fähigkeit, Substitutionsreaktionen einzugehen. Die Bromatome am Benzolring machen ihn gegenüber Nukleophilen hochreaktiv, wodurch verschiedene substituierte Produkte gebildet werden können. Die beteiligten molekularen Ziele und Pfade hängen von den spezifischen Reaktionen und Anwendungen ab, die untersucht werden .
Vorbereitungsmethoden
1,2,3,5-Tetrabromobenzene can be synthesized through various methods. One common synthetic route involves the bromination of benzene using bromine in the presence of a catalyst such as iron (III) bromide (FeBr3). The reaction typically takes place in a sealed tube at elevated temperatures. Another method involves the use of chloroform or tetrachloromethane as solvents, yielding this compound in high purity .
Analyse Chemischer Reaktionen
1,2,3,5-Tetrabromobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.
Common reagents used in these reactions include butyllithium, potassium carbonate, and various palladium catalysts. Major products formed from these reactions include substituted benzene derivatives and complex aromatic systems .
Wissenschaftliche Forschungsanwendungen
1,2,3,5-Tetrabromobenzene has several applications in scientific research:
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives are often explored for potential biological activities.
Wirkmechanismus
The mechanism of action of 1,2,3,5-tetrabromobenzene primarily involves its ability to undergo substitution reactions. The bromine atoms on the benzene ring make it highly reactive towards nucleophiles, allowing it to form various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications being explored .
Vergleich Mit ähnlichen Verbindungen
1,2,3,5-Tetrabrombenzol kann mit anderen bromierten Benzolderivaten verglichen werden, wie z. B.:
1,2,4,5-Tetrabrombenzol: Ähnlich in der Struktur, unterscheidet sich jedoch in der Position der Bromatome, was zu unterschiedlicher Reaktivität und Anwendungen führt.
1,2,4-Tribrombenzol: Enthält drei Bromatome und weist unterschiedliche chemische Eigenschaften und Verwendungen auf.
Hexabrombenzol: Enthält sechs Bromatome und wird hauptsächlich als Flammschutzmittel verwendet.
Die Einzigartigkeit von 1,2,3,5-Tetrabrombenzol liegt in seinem spezifischen Bromierungsmuster, das seine Reaktivität und Eignung für bestimmte Anwendungen beeinflusst.
Eigenschaften
IUPAC Name |
1,2,3,5-tetrabromobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFCYPZKFQPCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073924 | |
| Record name | Benzene, 1,2,3,5-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634-89-9 | |
| Record name | 1,2,3,5-Tetrabromobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5-Tetrabromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3,5-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,2,3,5-tetrabromo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,5-TETRABROMOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ06522EF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate](/img/structure/B11945219.png)

![7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B11945226.png)


![[12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol](/img/structure/B11945239.png)




![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)
